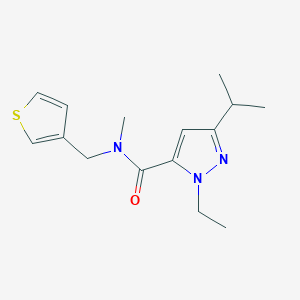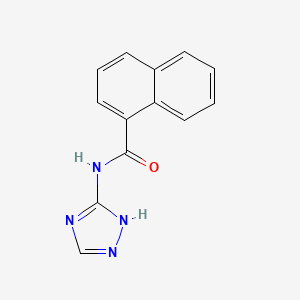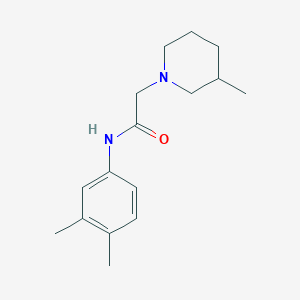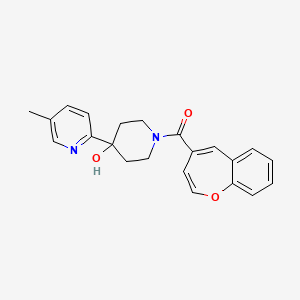![molecular formula C12H13F3N2O3 B5374989 methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, also known as MTFMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFMN belongs to the class of nicotinic acid derivatives and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Mechanism of Action
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate works by binding to specific receptors in the body, leading to a cascade of biochemical reactions. It is known to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress. Additionally, methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has several advantages for use in laboratory experiments. It has a unique chemical structure, which makes it a promising candidate for various research applications. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is that it has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research involving methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. One potential area of research is the development of new drugs based on the structure of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. Researchers are also exploring the use of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate as a fluorescent probe for biological imaging, which can help visualize specific biological processes in real-time. Additionally, there is ongoing research into the potential anti-inflammatory and antioxidant properties of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, which could lead to the development of new treatments for various inflammatory conditions.
Synthesis Methods
The synthesis of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate involves the reaction of 2-(trifluoromethyl)morpholine with methyl 6-bromonicotinate in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the final product is obtained in high yield.
Scientific Research Applications
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has shown potential in various scientific research applications, including drug discovery and development, biological imaging, and chemical biology. It is known to exhibit high affinity towards certain receptors, making it a promising candidate for drug discovery and development. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also used as a fluorescent probe for biological imaging, allowing researchers to visualize specific biological processes in real-time.
properties
IUPAC Name |
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-19-11(18)8-2-3-10(16-6-8)17-4-5-20-9(7-17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCFCQGLKTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)


![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
methanone](/img/structure/B5375008.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)
